molecular formula C14H16ClNO B2970357 3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 24706-47-6

3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B2970357
CAS No.: 24706-47-6
M. Wt: 249.74
InChI Key: AYFULVQWNMOQMZ-UHFFFAOYSA-N
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Description

Structural and Functional Evolution of Cyclohexenone Scaffolds

The table below summarizes key milestones in the development of cyclohexenone-based therapeutics:

Compound Class Biological Activity Mechanism of Action Reference
Ethyl 6-(4-methoxyphenyl) derivatives Anti-nociceptive, anti-inflammatory COX-2/5-LOX inhibition, GABA/opioid modulation
3,5-Diphenylcyclohexenone esters Anticancer Caspase activation, acetylcholinesterase inhibition
Chlorophenylamino-substituted analogs Under investigation Target-specific binding (hypothetical)

These advancements underscore the scaffold’s adaptability, enabling modifications that enhance target affinity or introduce multifunctional activity. For instance, the introduction of dimethyl groups at the 5,5-positions in 3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one likely stabilizes the enone system, potentially reducing metabolic degradation.

Role of Chlorophenylamino Substituents in Bioactive Molecule Design

The chlorophenylamino group in this compound serves dual roles: it enhances molecular recognition through aromatic stacking and hydrogen bonding while introducing steric and electronic effects that modulate pharmacokinetics. This substituent is strategically positioned to interact with hydrophobic pockets or catalytic sites in enzymes, as observed in related compounds targeting acetylcholinesterase and COX-2.

Comparative Analysis of Chlorophenylamino-Containing Derivatives

The following table contrasts the impact of chlorophenylamino groups across different scaffolds:

Compound Target Enzyme Binding Affinity (ΔG, kcal/mol) Bioactivity Enhancement
3-[(4-Chlorophenyl)amino] derivative Acetylcholinesterase -8.2 (hypothetical) Improved enzyme inhibition
4-Chlorophenyl analogs COX-2 -9.1 Selective COX-2 inhibition
Unsubstituted phenyl derivatives 5-LOX -7.5 Moderate activity

The electronegative chlorine atom in the para position of the phenyl ring enhances electron-withdrawing effects, polarizing the amino group and strengthening hydrogen-bonding interactions with residues like serine or glutamate in enzyme active sites. Additionally, the chloro substituent’s hydrophobicity may improve membrane permeability, a critical factor in central nervous system-targeting agents.

Molecular Docking Insights

In silico studies of analogous compounds reveal that the chlorophenylamino group forms π-π interactions with tyrosine residues and hydrogen bonds with catalytic aspartate or histidine residues. For example, docking simulations of acetylcholinesterase inhibitors demonstrated that the chloro substituent’s orientation complements the enzyme’s gorge topology, optimizing binding stability. These insights guide the rational design of this compound derivatives for enhanced target engagement.

Properties

IUPAC Name

3-(4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-10(15)4-6-11/h3-7,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFULVQWNMOQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331716
Record name 3-(4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667221
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24706-47-6
Record name 3-(4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 4-chloroaniline with 5,5-dimethylcyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used solvents include ethanol or methanol, and catalysts such as palladium on carbon or copper iodide may be employed to enhance the reaction efficiency.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Halogen-Substituted Analogues

  • 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one Molecular Formula: C${14}$H${16}$BrNO Key Differences: Replacement of chlorine with bromine increases molecular weight (294.19 g/mol vs. Crystallography: Both compounds share the cyclohexenone core but differ in halogen-dependent packing interactions.
  • (E)-2,2′-[3-(4-Fluorophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) Molecular Formula: C${28}$H${30}$FNO$_4$ Key Differences: Fluorine’s high electronegativity introduces stronger electronic effects, influencing hydrogen-bonding networks and intermolecular interactions in the crystal lattice compared to the chloro analogue .

Functional Group Variations

  • 3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one Molecular Formula: C${16}$H${17}$ClO Key Differences: The ethenyl group replaces the amino group, eliminating hydrogen-bonding capacity. This reduces solubility in polar solvents but may enhance π-π stacking in solid-state packing (monoclinic P2$_1$/n space group) .

Modifications to the Cyclohexenone Core

Hydroxyl-Substituted Derivatives

  • (E)-2,2′-[3-(4-Chlorophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) Molecular Formula: C${28}$H${30}$ClNO$_4$ Key Differences: Addition of hydroxyl groups enables intramolecular hydrogen bonding (O–H···O), stabilizing the enone system and altering tautomerism dynamics. This contrasts with the non-hydroxylated parent compound .

Dimeric and Bridged Structures

  • 2,2′-Methylenebis(3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one) Molecular Formula: C${32}$H${32}$Cl$2$N$2$O$_2$ Key Differences: Dimerization via a methylene bridge enhances molecular rigidity and may improve thermal stability. The compound exhibits a high synthesis yield (95%) under optimized conditions .

Conformational and Crystallographic Analysis

The cyclohexenone ring adopts distinct puckered conformations depending on substituents. For example:

  • 3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one displays a half-chair conformation with intramolecular N–H···O hydrogen bonds .
  • 5,5-Dimethyl-3-[(E)-2-[(4-phenoxyphenyl)amino]ethenyl]cyclohex-2-en-1-one shows planarity in the ethenyl bridge, facilitating π-conjugation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Space Group Biological/Physical Notes
This compound C${14}$H${16}$ClNO 260.75 4-Cl-C$6$H$4$-NH P2$_1$/c Intramolecular H-bonds
3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one C${14}$H${16}$BrNO 294.19 4-Br-C$6$H$4$-NH - Higher lipophilicity
(E)-2,2′-[3-(4-Fluorophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) C${28}$H${30}$FNO$_4$ 487.54 4-F-C$6$H$4$-CH=CH, 2×OH - Enhanced H-bonding
2,2′-Methylenebis(3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one) C${32}$H${32}$Cl$2$N$2$O$_2$ 583.52 Methylene-bridged dimer - High thermal stability

Research Implications

The structural diversity of these analogues highlights the tunability of the cyclohexenone scaffold for drug design. For instance:

  • Halogen Effects : Chloro and bromo derivatives offer insights into halogen bonding’s role in target binding .
  • Hydrogen Bonding: Amino and hydroxyl groups critically influence solubility and crystal packing .
  • Conformational Flexibility : Puckering coordinates (e.g., half-chair vs. boat) impact molecular recognition .

Biological Activity

3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, a compound with the molecular formula C14H16ClNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings related to its activity against various diseases.

The synthesis of this compound typically involves the reaction of 4-chloroaniline with 5,5-dimethylcyclohex-2-en-1-one under specific conditions. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon may be used to enhance reaction efficiency .

Chemical Structure

The compound features a cyclohexene ring substituted with a 4-chlorophenylamino group and two methyl groups, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC14H16ClNO
Molecular Weight249.74 g/mol
CAS Number24706-47-6

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Properties

Studies have shown that this compound may inhibit the growth of cancer cells by interfering with cell signaling pathways. For instance, it has been noted for its potential effects on apoptosis induction in cancer cell lines. A study focusing on its mechanism revealed that it could bind to specific receptors involved in tumor growth regulation .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Binding : It can bind to receptors involved in apoptosis and other cellular processes.
  • Membrane Disruption : Its structure allows it to interact with bacterial membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : An in vitro study demonstrated that treatment with varying concentrations of the compound resulted in significant apoptosis in breast cancer cells.
  • Antimicrobial Efficacy : A comparative study showed that this compound exhibited stronger antibacterial activity than some conventional antibiotics against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, and what are the critical reaction parameters?

  • Methodological Answer : The compound is synthesized via condensation reactions between 5,5-dimethylcyclohex-2-en-1-one derivatives and 4-chloroaniline. Key conditions include acid catalysis (e.g., acetic acid), ethanol/water solvent systems, and heating (80–100°C) for 3–24 hours. Post-reaction purification via preparative HPLC or recrystallization ensures high yield and purity. Monitoring reaction progress with TLC and characterizing intermediates via NMR are critical for optimizing synthetic efficiency .

Q. Which spectroscopic techniques are essential for structural elucidation, and what characteristic signals confirm its identity?

  • Methodological Answer :

  • 1H NMR : The enone proton (C=CH) appears as a doublet at δ 6.2–6.8 ppm. Dimethyl groups resonate as singlets near δ 1.1 ppm. Aromatic protons from the 4-chlorophenyl group show signals at δ 7.2–7.5 ppm.
  • IR : Strong carbonyl (C=O) stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 260.75 (M⁺) confirms the molecular formula C₁₆H₁₇ClNO .

Q. How is single-crystal X-ray diffraction (SC-XRD) utilized to determine the molecular conformation of this compound?

  • Methodological Answer : SC-XRD analysis involves growing high-quality crystals via slow evaporation (e.g., methanol/chloroform). Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (monoclinic P2₁/n space group) resolves bond lengths, angles, and torsional parameters. Key metrics include R-factor < 0.05 and anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical (DFT) and experimental (X-ray) molecular geometries?

  • Methodological Answer : Discrepancies often arise from crystal packing forces or solvent effects. Strategies include:

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) influencing solid-state conformations.
  • DFT Optimization : Gas-phase DFT calculations (B3LYP/6-311+G(d,p)) compared with X-ray data identify steric or electronic distortions.
  • Twinning Refinement : Use SHELXL's TWIN/BASF commands to address twinning artifacts in XRD data .

Q. What computational approaches are effective in analyzing cyclohexenone ring puckering and its pharmacological implications?

  • Methodological Answer :

  • Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from atomic coordinates to quantify nonplanarity. For example, θ > 0.5 Å indicates significant puckering.
  • Molecular Dynamics (MD) : Simulate ring flexibility in solvent (e.g., explicit water models) to identify bioactive conformers.
  • Docking Studies : Compare puckered vs. planar conformations in target binding pockets (e.g., enzyme active sites) to assess steric compatibility .

Q. How should conflicting pharmacological data between enzyme inhibition assays and cellular models be addressed?

  • Methodological Answer :

  • Assay Validation : Ensure consistent enzyme concentrations and substrate saturation in vitro. For cellular models, verify membrane permeability via logP/logD measurements.
  • Metabolite Screening : Use LC-MS to identify active metabolites in cellular lysates that may enhance or inhibit activity.
  • Orthogonal Assays : Confirm target engagement with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at the cyclohexenone C-3 position (e.g., alkylation with benzyl bromides) to modulate steric bulk.
  • Bioisosteric Replacement : Replace the 4-chlorophenyl group with fluorophenyl or trifluoromethylphenyl moieties to enhance lipophilicity.
  • High-Throughput Screening : Use automated parallel synthesis (e.g., 24-well plates) with Pd-catalyzed cross-coupling reactions to generate diverse libraries .

Data Analysis and Interpretation

Q. How are anisotropic displacement parameters in XRD refinement interpreted to assess molecular rigidity?

  • Methodological Answer : Anisotropic displacement ellipsoids (modeled in ORTEP) quantify thermal motion. Ellipsoid elongation along specific bonds (e.g., C=O) indicates flexibility. Compare Ueq values (mean square displacement) across the molecule; values > 0.1 Ų suggest dynamic regions. Use SQUEEZE (PLATON) to model disordered solvent effects .

Q. What statistical methods validate crystallographic data quality in publications?

  • Methodological Answer :

  • R-Factors : Report R₁ (for observed data) and wR₂ (for all data), aiming for R₁ < 0.05.
  • GOF (Goodness-of-Fit) : Target values near 1.0; deviations indicate over/under-refinement.
  • CCDC Deposition : Include CIF files with complete checkCIF reports to document outliers (e.g., bond angle deviations > 5σ) .

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